4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

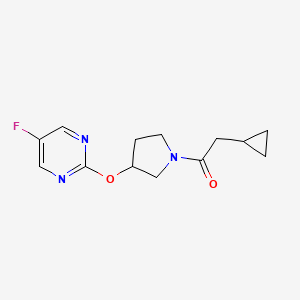

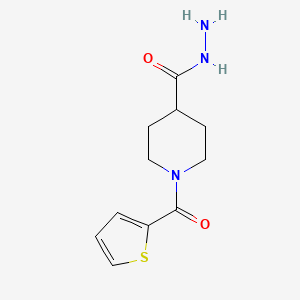

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of coumarin derivative that has been synthesized using specific methods.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

Cyclopropane derivatives synthesized through various chemical processes have been evaluated for their antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). These findings suggest that compounds with cyclopropane moieties could be explored for their potential in treating or managing microbial infections and oxidative stress-related conditions.

Enzymatic Polymerization

The enzymatic oligomerization of cyclopropane derivatives in the presence of cyclodextrine using horseradish peroxidase as a catalyst has been explored, leading to cross-linked polymers. This process, conducted at room temperature in an aqueous medium, highlights the potential of cyclopropane derivatives in polymer chemistry and materials science for creating novel polymeric materials with specific properties (Pang, Ritter, & Tabatabai, 2003).

Synthetic Chemistry and Catalysis

Research into the synthesis of cyclopropane derivatives often involves catalytic processes that can yield various biologically and industrially relevant compounds. For example, the rhodium-catalyzed asymmetric carbene transfer to olefins using ethyl 3,3,3-trifluoro-2-diazopropionate has been studied for its efficiency and selectivity, illustrating the utility of such reactions in synthesizing cyclopropane-containing molecules with potential application in medicinal chemistry and material science (Müller et al., 2004).

Advanced Organic Synthesis

Cyclopropanation reactions and the synthesis of condensed heterocyclic compounds using cyclopropane derivatives as intermediates or key components underscore the importance of these compounds in developing new synthetic routes. This includes the synthesis of densely functionalized chromene derivatives, showcasing the versatility of cyclopropane derivatives in constructing complex organic molecules that could have pharmaceutical or material applications (Boominathan et al., 2011).

Propriétés

IUPAC Name |

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-2-28-19-5-3-4-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13-6-7-13/h3-5,8-13H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKYCJAJNHOVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione](/img/structure/B2386534.png)

![3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2386535.png)

![N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2386536.png)

![[(2-Chlorobenzoyl)thio]acetic acid](/img/structure/B2386539.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2386540.png)

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2386545.png)